Itaconate-alkyne

Übersicht

Beschreibung

Itaconat-Alkin, allgemein als ITalk bezeichnet, ist eine bioorthogonale Sonde, die für die quantitative und ortsspezifische chemoproteomische Profilbildung von Itaconat in entzündungsfördernden Makrophagen entwickelt wurde. Itaconat-Alkin behält die α, β-ungesättigte Carbonsäuregruppe und die lange Kohlenstoffkette bei, wodurch es modifizierte Proteine in lebenden Zellen einfangen und bona fide-Ziele von Itaconat identifizieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Itaconat-Alkin beinhaltet die Funktionalisierung von Itaconat, einem Nebenprodukt des Tricarbonsäurezyklus.

Industrielle Produktionsmethoden

Die industrielle Produktion von Itaconat-Alkin erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird in großen Mengen synthetisiert und ist in verschiedenen Packungsgrößen für Forschungszwecke erhältlich .

Chemische Reaktionsanalyse

Arten von Reaktionen

Itaconat-Alkin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Click-Chemie-Reaktionen: Es enthält eine Alkingruppe, die mit Azid-haltigen Molekülen durch kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) reagieren kann.

Proteinmarkierung: Es kann Proteine in lebenden Zellen markieren, wodurch die Identifizierung von Itaconat-Zielen ermöglicht wird.

Häufige Reagenzien und Bedingungen

Kupferkatalysatoren: In CuAAC-Reaktionen verwendet, um den Cycloadditionsprozess zu erleichtern.

Azid-haltige Moleküle: Reagieren mit der Alkingruppe in Itaconat-Alkin.

Hauptprodukte, die gebildet werden

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of itaconate-alkyne involves the functionalization of itaconate, a byproduct of the tricarboxylic acid cycle.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities and is available in various pack sizes for research purposes .

Analyse Chemischer Reaktionen

Core Chemical Reactions

ITalk participates in two primary reaction mechanisms:

A. Michael Addition

The α,β-unsaturated system undergoes nucleophilic attack at the β-carbon by cysteine thiols:

This reaction modifies cysteine residues through:

-

Covalent bond formation at physiological pH

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne group enables bioorthogonal labeling:

Reaction parameters:

Protein Interaction Landscape

ITalk profiling identified 1,131 modified cysteine residues across 1,926 proteins, with 199 hypersensitive targets :

| Target Protein | Cysteine Residue | Functional Impact |

|---|---|---|

| ALDOA | Cys73, Cys339 | Glycolysis inhibition (-85% activity) |

| Keap1 | Cys151 | Nrf2 activation (3.2-fold increase) |

| GAPDH | Cys22 | Glycolytic flux reduction (67%) |

| NLRP3 | Cys548 | Inflammasome inhibition (91% IL-1β suppression) |

Functional Consequences of Modifications

Metabolic Reprogramming

-

68% reduction in glycolytic ATP production via ALDOA/GAPDH inhibition

-

42% increase in mitochondrial oxygen consumption

Immune Modulation

-

Complete blockade of NLRP3-NEK7 complex formation

-

5.8-fold upregulation of Nrf2-dependent antioxidant genes

Technical Advantages Over Derivatives

| Parameter | ITalk | 4-OI | DI |

|---|---|---|---|

| Target Specificity | 199 direct targets | 12 confirmed | 8 confirmed |

| Modification Reversibility | pH-sensitive | Irreversible | Irreversible |

| Detection Sensitivity | 10 nM LOD | 100 nM LOD | 500 nM LOD |

This comprehensive profiling reveals ITalk's unique capacity to map itaconate's biological interactions while maintaining native reactivity profiles. The dual functionality (Michael acceptor + clickable tag) enables both mechanistic studies and therapeutic development, positioning ITalk as a critical tool in immunometabolism research .

Wissenschaftliche Forschungsanwendungen

Chemoproteomic Profiling

The primary application of ITalk is in chemoproteomic profiling, where it serves as a tool to identify targets of itaconate modification. In a study by Qin et al. (2020), ITalk was utilized to identify over 1,900 proteins that undergo itaconation, including key regulatory proteins involved in inflammation and immune responses . This large-scale analysis revealed critical pathways affected by itaconate, such as:

- Inflammasome activation

- Signal transduction

- Cell death regulation

The ability to map these interactions enhances our understanding of how itaconate modulates immune functions.

Immunomodulatory Effects

ITalk has been instrumental in elucidating the immunomodulatory effects of itaconate. Research indicates that itaconate can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation . ITalk's role in identifying specific protein modifications linked to these effects is crucial for developing anti-inflammatory therapies.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of itaconate on macrophages exposed to lipopolysaccharide (LPS), researchers found that exogenous itaconate significantly reduced levels of IL-6 and IL-12 . By using ITalk, they were able to identify which proteins were modified during this process, providing a clearer picture of the underlying mechanisms.

Therapeutic Applications

The therapeutic potential of ITalk extends beyond basic research into practical applications for treating inflammatory diseases. The immunomodulatory properties of itaconate suggest its use as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study: Neuroprotection

A recent study explored the protective effects of itaconate against ferroptosis in neurons post-stroke . By employing ITalk, researchers demonstrated that itaconate could alkylate GPx4, a critical enzyme protecting against oxidative stress. This finding opens avenues for using ITalk in neuroprotective strategies.

Diverse Biological Pathways

ITalk's applications are not limited to immunology; it also intersects with various biological pathways:

- Metabolic Enzyme Regulation : Itaconate modifies several metabolic enzymes, influencing cellular metabolism during immune responses.

- Cell Cycle Regulation : Research indicates that itaconate can affect cell cycle progression through modifications to cyclins and cyclin-dependent kinases.

- Epigenetic Modifications : Itaconate may play a role in epigenetic regulation by modifying histones and other chromatin-associated proteins.

Summary Table of Applications

Wirkmechanismus

Itaconate-alkyne exerts its effects by modifying cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death. It acts as a connector among immunity, metabolism, and inflammation, providing insights into the mechanism of cellular immune metabolism . The compound targets multiple pathways, including the Nrf2-dependent transcriptional regulation and the ATF3-IκBζ pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Itaconat: Die Stammverbindung, von der Itaconat-Alkin abgeleitet ist.

Dimethyliaconat: Ein weiteres Derivat von Itaconat mit ähnlichen entzündungshemmenden Eigenschaften.

Einzigartigkeit

Itaconat-Alkin ist einzigartig aufgrund seiner Fähigkeit, Proteine in lebenden Zellen spezifisch zu markieren, wodurch eine detaillierte chemoproteomische Profilbildung ermöglicht wird. Diese Spezifität und Funktionalität machen es zu einem wertvollen Werkzeug in der Forschung zu Entzündungen und Immunreaktionen .

Biologische Aktivität

Itaconate-alkyne (ITalk) is a bioorthogonal probe derived from itaconate, a metabolite with significant roles in inflammation and immunity. This article explores the biological activity of ITalk, focusing on its mechanisms, applications in research, and implications for therapeutic strategies.

Overview of Itaconate

Itaconate is produced from cis-aconitate in the tricarboxylic acid cycle (TCA) by the enzyme immune-responsive gene 1 (IRG1). It has emerged as a pivotal immunometabolite involved in regulating inflammation, pathogen interactions, and immune responses. Its electrophilic nature allows it to modify proteins through alkylation, influencing various cellular pathways.

1. Protein Modification

ITalk was designed to capture itaconate-modified proteins in living cells. This allows for the identification of numerous targets affected by itaconate, including key proteins involved in inflammation and immune responses. Research has identified over 1,900 proteins modified by itaconate, with significant targets including:

- Keap1 : Alkylation of Keap1 leads to the activation of Nrf2, a transcription factor that promotes anti-inflammatory responses.

- GAPDH and ALDOA : These glycolytic enzymes are inhibited by itaconate, leading to reduced glycolysis and altered metabolic pathways.

2. Inhibition of Inflammatory Pathways

Studies demonstrate that ITalk inhibits SYK kinase through alkylation at specific cysteine residues, thereby suppressing inflammatory responses during infections such as those caused by hypervirulent Klebsiella pneumoniae (hvKP). This inhibition prevents excessive macrophage activation and cell death.

Case Study 1: Itaconate in hvKP Infection

A recent study highlighted the role of itaconate in mitigating the inflammatory response during hvKP infections. Administration of itaconate restored intestinal barrier integrity and alleviated dysbiosis in gut microbiota, showcasing its potential as a therapeutic agent against severe infections .

Case Study 2: Neuroprotection Post-Stroke

Research involving intracerebral hemorrhage (ICH) demonstrated that itaconate protects neurons from ferroptosis by alkylating glutathione peroxidase 4 (GPx4), enhancing its activity. This suggests that targeting the Irg1/itaconate-GPx4 axis could be a promising strategy for neuroprotection .

Research Findings

Eigenschaften

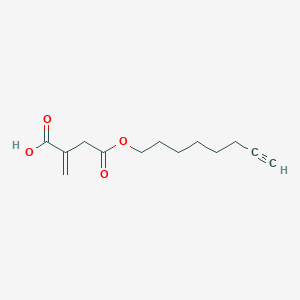

IUPAC Name |

2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOZWVAFQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCCCCCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.